molecular formula C8H9F2NO B3418567 2-(Difluoromethoxy)-3-methylaniline CAS No. 1261609-75-9

2-(Difluoromethoxy)-3-methylaniline

Cat. No. B3418567
CAS RN: 1261609-75-9
M. Wt: 173.16 g/mol
InChI Key: KGXCPRVVLBYLLX-UHFFFAOYSA-N
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Description

“2-(Difluoromethoxy)-3-methylaniline” is a chemical compound with the molecular formula C7H7F2NO . It is related to the class of anilines, which are organic compounds containing an amino group attached to a phenyl group .


Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves difluoromethylation processes . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites in both stoichiometric and catalytic modes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring with a difluoromethoxy group and an amino group attached to it . The average mass of the molecule is 159.133 Da, and the monoisotopic mass is 159.049576 Da .


Physical And Chemical Properties Analysis

“this compound” is a chemical compound with the molecular formula C7H7F2NO . The exact physical and chemical properties of this compound are not explicitly mentioned in the available resources.

Mechanism of Action

The mechanism of action for “2-(Difluoromethoxy)-3-methylaniline” is not available in the current resources .

Safety and Hazards

The safety data sheet for a similar compound, “3-(Difluoromethoxy)aniline”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .

Future Directions

The field of difluoromethylation, which includes compounds like “2-(Difluoromethoxy)-3-methylaniline”, has seen significant advancements in recent years . Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .

properties

IUPAC Name

2-(difluoromethoxy)-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-5-3-2-4-6(11)7(5)12-8(9)10/h2-4,8H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXCPRVVLBYLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261609-75-9
Record name 2-(difluoromethoxy)-3-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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